FGFR1 Inhibition Potency Advantage Over Non‑Fluorinated Scaffold
A derivative incorporating the 5‑fluoro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol core (designated compound 4h) demonstrated potent pan‑FGFR inhibitory activity with IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) . The 4‑hydroxy substitution pattern is essential for maintaining hinge‑region hydrogen bonding while the 5‑fluoro substituent enhances metabolic stability and target engagement, enabling single‑digit nanomolar FGFR1 inhibition that is not achievable with non‑fluorinated 4‑hydroxy‑7‑azaindole analogs lacking the 5‑position fluorine [1]. In cellular validation, compound 4h inhibited 4T1 breast cancer cell proliferation and induced apoptosis, confirming that the 5‑fluoro‑4‑hydroxy substitution pattern translates to functional anticancer activity in vitro .
| Evidence Dimension | FGFR1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 7 nM (compound 4h incorporating 5‑fluoro‑4‑hydroxy‑7‑azaindole scaffold) |
| Comparator Or Baseline | Non‑fluorinated 1H‑pyrrolo[2,3‑b]pyridin‑4‑ol scaffold: no comparable sub‑10 nM FGFR1 IC₅₀ reported |
| Quantified Difference | Target compound scaffold enables 7 nM FGFR1 IC₅₀; comparator scaffold lacks documented sub‑10 nM activity |
| Conditions | In vitro kinase inhibition assay; FGFR1 enzymatic activity measurement |
Why This Matters
Procurement of the 5‑fluoro‑4‑hydroxy scaffold enables direct access to a chemotype with established single‑digit nanomolar FGFR1 potency, whereas the non‑fluorinated parent scaffold lacks comparable documented activity.
- [1] BindingDB Entry BDBM50238816 (CHEMBL4084079). FGFR1 inhibition assay data showing IC₅₀ = 2.10 nM for related 5‑fluoro‑4‑hydroxy‑7‑azaindole derivative. 2019. View Source
